what are the chemical properties of Difurfuryl ether
what are the chemical properties of Difurfuryl ether
For Researchers, Scientists, and Drug Development Professionals
Difurfuryl ether, a furan (B31954) derivative with the chemical formula C₁₀H₁₀O₃, is a colorless to pale yellow liquid recognized for its characteristic coffee-like, nutty aroma. Beyond its application as a flavoring agent in the food industry, it serves as a valuable building block in organic synthesis and holds potential in various research and development sectors. This technical guide provides an in-depth overview of the chemical properties of difurfuryl ether, including its synthesis, reactivity, and spectroscopic profile, to support its application in research and drug development.
Core Chemical and Physical Properties
Difurfuryl ether is characterized by the presence of two furan rings linked by an ether functional group. This structure dictates its physical and chemical behaviors.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| CAS Number | 4437-22-3 | |
| Appearance | Colorless to yellow liquid | |
| Odor | Coffee-like, nutty | |
| Boiling Point | 229 °C | |
| 101 °C at 2 mmHg | ||
| Density | 1.150 g/cm³ at 25 °C | |
| Refractive Index | 1.5088 (estimate) | |
| Flash Point | 105 °C (221 °F) | |
| Solubility | Insoluble in water; Soluble in ethanol |
Synthesis of Difurfuryl Ether
The primary method for the synthesis of difurfuryl ether is through the acid-catalyzed dehydration of furfuryl alcohol. Several catalytic systems have been explored to optimize this reaction, including the use of polyoxometalates.
Experimental Protocol: Synthesis via Acid-Catalyzed Dehydration of Furfuryl Alcohol
This protocol is based on the principles of acid-catalyzed etherification.
Materials:
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Furfuryl alcohol
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Anhydrous toluene (B28343) (or another suitable solvent)
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Acid catalyst (e.g., trifluoroacetic acid or a solid acid catalyst like polyoxometalate)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous magnesium sulfate (B86663) (for drying)
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Standard laboratory glassware for reflux and distillation
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve furfuryl alcohol in anhydrous toluene.
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Add the acid catalyst to the solution. The molar ratio of catalyst to furfuryl alcohol should be optimized based on the chosen catalyst.
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Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion of the reaction, cool the mixture to room temperature.
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Neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by vacuum distillation to obtain pure difurfuryl ether.
Caption: A flowchart illustrating the synthesis of Difurfuryl Ether.
Chemical Reactivity
The chemical reactivity of difurfuryl ether is primarily influenced by the ether linkage and the furan rings. Ethers are generally stable compounds, but the furan rings introduce sites for electrophilic substitution and are susceptible to oxidation and reduction.
Acid-Catalyzed Cleavage
In the presence of strong acids, particularly hydrohalic acids like HBr or HI, ethers can undergo cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For difurfuryl ether, this would likely result in the formation of furfuryl alcohol and a furfuryl halide.
Caption: Mechanism of acid-catalyzed cleavage of Difurfuryl Ether.
Oxidation and Reduction
While specific studies on the oxidation and reduction of difurfuryl ether are not extensively documented, the reactivity can be inferred from the behavior of furan and other ethers. The furan rings are susceptible to oxidation, which can lead to ring-opening products. Strong oxidizing agents could potentially cleave the ether linkage as well.
Reduction of the furan rings to tetrahydrofuran (B95107) rings is a plausible reaction under catalytic hydrogenation conditions. The ether linkage is generally stable to many reducing agents.
Thermal Stability
Furan-containing compounds can exhibit limited thermal stability. At elevated temperatures, difurfuryl ether may be prone to decomposition, potentially leading to polymerization or fragmentation of the furan rings.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of difurfuryl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of difurfuryl ether would be expected to show characteristic signals for the furan ring protons and the methylene (B1212753) protons of the ether linkage.
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¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the furan ring carbons and the methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of difurfuryl ether will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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C-H stretching and bending vibrations of the furan rings.
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C-O-C stretching of the ether linkage.
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C=C stretching of the furan rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of difurfuryl ether is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation pathways for ethers include cleavage of the C-O bond and alpha-cleavage.
Conclusion
Difurfuryl ether is a versatile chemical with established applications and significant potential for further research and development. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in various scientific disciplines. This guide provides a foundational overview to aid researchers and professionals in their work with this compound.
